molecular formula C16H27NO7 B062902 Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 192314-71-9

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No. B062902
M. Wt: 345.39 g/mol
InChI Key: WEDVERRTEUYROC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a chemical compound utilized in the synthesis of enantiopure non-natural alpha-amino acids. This compound is derived from l-glutamic acid through protection and selective reduction steps. Its synthesis involves the Wittig reaction, showcasing its versatility in producing a range of delta,epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Synthesis Analysis

The synthesis of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate and related compounds has been explored through various methodologies, including an efficient approach to synthesize both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic and parallel kinetic resolutions (Davies, S. G., Díez, D., El Hammouni, M. M., Garner, A. C., Garrido, N. M., Long, M. J. C., Morrison, R. M., Smith, A. D., Sweet, M. J., & Withey, J. M., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate has been detailed, highlighting the crystalline forms and molecular conformations that contribute to their chemical behavior and reactivity (Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Reactions and Properties

The compound's chemical reactions include its use as an intermediate in synthesizing a variety of delta,epsilon-unsaturated alpha-amino acids, demonstrating its utility in organic synthesis. Its reactivity has facilitated the development of novel compounds with potential applications in various fields (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate were not highlighted, related compounds' crystallographic analysis offers insights into their structural features and stability under various conditions (Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Properties Analysis

The chemical properties of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate are integral to its role in synthesizing alpha-amino acids. Its reactivity and interaction with various reagents underscore its importance in organic synthesis and the development of novel chemical entities (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Scientific Research Applications

1. Direct and Sustainable Synthesis of Tertiary Butyl Esters

  • Application Summary : Tertiary butyl esters, including compounds like the one you mentioned, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
  • Methods : This method uses flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Results : The process resulted in the successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

2. Use of the tert-butyl Group in Chemistry and Biology

  • Application Summary : The tert-butyl group, which is part of the compound you mentioned, has unique reactivity patterns and finds use in chemical transformations, biosynthetic and biodegradation pathways .
  • Methods : The specific methods of application vary depending on the specific chemical transformation or biological pathway .
  • Results : The use of the tert-butyl group has implications in various fields, from its relevance in nature to its possible application in biocatalytic processes .

Safety And Hazards

This compound may pose certain safety hazards. For example, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDVERRTEUYROC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450653
Record name Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

CAS RN

192314-71-9
Record name Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 2
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 3
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 4
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 5
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 6
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Citations

For This Compound
5
Citations
V Constantinou‐Kokotou, V Magrioti… - The Journal of …, 2001 - Wiley Online Library
A general method for the synthesis of enantiopure non‐natural α‐amino acids is described. The key intermediate tert‐butyl (2S)‐2‐[bis(tert‐butoxycarbonyl)amino]‐5‐oxopentanoate …
Number of citations: 9 onlinelibrary.wiley.com
T Markidis, G Kokotos - The Journal of Organic Chemistry, 2002 - ACS Publications
An efficient route for the synthesis of enantiopure ω-hydroxy, ω-carboxy, ω-oxo, and ω-amino α-amino acids and bis-α-amino acids was developed. The synthesis of ω-trityloxy δ,ε-…
Number of citations: 19 pubs.acs.org
ML Davidson - 2020 - search.proquest.com
Non-heme mono-iron (NHMI) dioxygen (O 2) activating enzymes are widely dispersed in nature; being found in many fundamental biological pathways such as DNA repair, gene …
Number of citations: 2 search.proquest.com
V Magrioti, V Constantinou-Kokotou - Lipids, 2002 - [Champaign, Ill., etc.]: American Oil …
Number of citations: 0
V Buvik - 2016 - ntnuopen.ntnu.no
Of the three main groups of biomolecules - lipids, carbohydrates and proteins - lipids and carbohydrates containing polyene functionalities have already been investigated. This thesis …
Number of citations: 0 ntnuopen.ntnu.no

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.